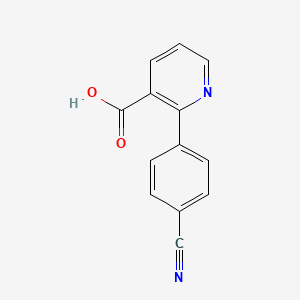

2-(4-cyanophenyl)pyridine-3-carboxylic acid

概要

説明

2-(4-cyanophenyl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a cyanophenyl group and a carboxylic acid group

作用機序

Target of Action

2-(4-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the same receptors as its parent compound . Nicotinic acid is a prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission .

Mode of Action

The compound interacts with its targets by binding to the nicotinic cholinergic receptors, stimulating neurons, and eventually blocking synaptic transmission . This interaction leads to changes in the cellular environment, affecting various biochemical pathways.

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis and salvage of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .

Pharmacokinetics

Nicotinic acid exhibits a Tmax of 3.0 hours for a 1000mg or 1500mg oral dose . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis and salvage of NAD+. This coenzyme plays a vital role in redox reactions, contributing to various metabolic processes .

生化学分析

Biochemical Properties

The biochemical properties of 2-(4-Cyanophenyl)nicotinic acid are not well-studied. As a derivative of nicotinic acid, it may share some of its biochemical properties. Nicotinic acid serves as a precursor for the synthesis of the coenzymes NAD and NADP, which are essential for various redox reactions in the body

Cellular Effects

Nicotinic acid and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a derivative of nicotinic acid, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on related compounds such as niacin have shown that they can have potent lipid-modifying effects .

Metabolic Pathways

As a derivative of nicotinic acid, it may be involved in similar metabolic pathways, including those involving enzymes or cofactors .

Transport and Distribution

Studies on related compounds such as nicotinic acid suggest that they are distributed to different body tissues via the circulation .

Subcellular Localization

Studies on related compounds such as nicotinic acid suggest that they may be localized in various subcellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenyl)pyridine-3-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with 3-pyridinecarboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

化学反応の分析

Types of Reactions

2-(4-cyanophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research has demonstrated that 2-(4-cyanophenyl)pyridine-3-carboxylic acid exhibits notable antimicrobial and anticancer activities. Studies suggest that the compound interacts with specific biological targets, potentially inhibiting the growth of various pathogens and cancer cells. For example, its ability to bind to enzymes involved in metabolic pathways makes it a candidate for drug development aimed at treating infections and tumors.

Drug Development

The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for modifications that can enhance bioavailability and selectivity towards target receptors or enzymes. Ongoing research focuses on optimizing its structure to improve efficacy and reduce side effects in therapeutic applications.

Materials Science

Synthesis of Coordination Compounds

In materials science, this compound is utilized as a ligand in the formation of coordination compounds. These complexes can exhibit interesting electronic properties, making them suitable for applications in organic electronics and photonics. The compound's ability to coordinate with metal ions enhances its utility in creating materials with tailored properties for specific applications .

Nanomaterials

The compound has also been explored for its role in the synthesis of nanomaterials. By incorporating it into polymer matrices or as part of composite materials, researchers aim to develop materials with improved mechanical strength and thermal stability. This application is particularly relevant in the development of advanced coatings and composites for industrial use.

Agricultural Chemistry

Herbicide Development

There is potential for this compound to be developed into herbicides due to its structural similarity to known herbicidal compounds. Research indicates that derivatives of pyridinecarboxylic acids can inhibit specific biochemical pathways in plants, leading to effective weed control strategies . The investigation into its herbicidal properties is ongoing, focusing on optimizing formulations for agricultural applications.

Environmental Chemistry

Pollutant Degradation

The compound's reactivity has been studied for its potential role in environmental remediation processes, particularly in the degradation of pollutants. Its ability to undergo various chemical transformations could be harnessed to develop methods for breaking down hazardous substances in contaminated environments .

Case Studies

類似化合物との比較

Similar Compounds

- 2-(4-cyanophenyl)pyridine-4-carboxylic acid

- 2-(3-cyanophenyl)pyridine-3-carboxylic acid

- 2-(4-cyanophenyl)pyridine-2-carboxylic acid

Uniqueness

2-(4-cyanophenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications .

生物活性

2-(4-Cyanophenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with a carboxylic acid group at the 3-position and a cyanophenyl group at the 4-position. This unique substitution pattern contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Case Study: A study on human breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity at low concentrations .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in cancer progression and inflammation.

- Mechanism of Action: It is believed that the cyanophenyl group enhances binding affinity to specific enzyme active sites, thereby inhibiting their activity effectively .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, utilizing reagents such as potassium carbonate in dimethylformamide (DMF) under elevated temperatures. Characterization techniques like NMR and mass spectrometry confirm the purity and structure of the synthesized compound .

Comparative Studies

Comparative studies with similar compounds have shown that variations in substituents can significantly affect biological activity. For instance, modifications to the cyanophenyl group or the carboxylic acid position can lead to enhanced or diminished pharmacological effects.

| Compound | Activity |

|---|---|

| This compound | Moderate Antimicrobial & Anticancer |

| 3-(4-Cyanophenyl)pyridine-4-carboxylic acid | Higher Anticancer Activity |

特性

IUPAC Name |

2-(4-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-15-12/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGWFURPUFZWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686999 | |

| Record name | 2-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255634-99-1 | |

| Record name | 2-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。